An In-depth Technical Guide to Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
An In-depth Technical Guide to Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Heterocycle
This technical guide addresses the chemical entity known as Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS Number: 59337-94-9). It has come to our attention that while this compound is cataloged and available from commercial suppliers, the body of peer-reviewed literature detailing its synthesis, specific properties, and biological activities is notably sparse. This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present all the verifiable information currently available for Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide. Secondly, to provide a richer, more practical context for researchers, this document will broaden its scope to encompass the synthesis and established biological activities of the larger family of thieno[2,3-d]isothiazole and structurally related thienothiazole derivatives. The insights drawn from these related compounds offer a valuable, albeit inferential, roadmap for investigating the potential applications of the title compound.
Section 1: Definitive Profile of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
The core subject of this guide is a heterocyclic compound belonging to the thienoisothiazole class. Its fundamental identifiers and properties are summarized below.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 59337-94-9 | [1] |
| Molecular Formula | C5H3NO3S2 | [1] |
| Molecular Weight | 189.212 g/mol | [2] |
| IUPAC Name | 1,1-dioxothieno[2,3-d][3][4]thiazol-3-one | [2] |
| SMILES | O=C1NS(=O)(=O)c2ccsc12 | [2] |
| InChI | InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7) | [2] |
Known Applications and Mentions
A Japanese patent identifies Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide as a potential pharmaceutically acceptable salt-forming agent for use in combination therapies for respiratory diseases such as asthma and COPD.[5] This suggests that the acidic nature of the N-H proton, enhanced by the two sulfone oxygens and the adjacent carbonyl group, makes it suitable for forming stable salts with basic drug molecules.[5] This application, while not detailing the compound's intrinsic biological activity, points towards its utility in pharmaceutical formulation.
Section 2: The Broader Context of Thieno[2,3-d]isothiazole Derivatives: A Synthesis and Activity Primer
Given the limited data on the specific title compound, this section will explore the synthesis and biological activities of the broader class of thieno[2,3-d]isothiazole and thienothiazole derivatives. This will provide researchers with a foundational understanding of the potential chemical space and therapeutic areas in which Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide might be relevant.
General Synthesis Strategies for the Thieno[2,3-d]isothiazole and Thienothiazole Core
The synthesis of the thieno[2,3-d]isothiazole and related thienothiazole ring systems often involves the construction of the isothiazole or thiazole ring onto a pre-existing thiophene core, or vice-versa. A common strategy involves the cyclization of appropriately substituted thiophene precursors.
A representative synthetic workflow for a related thieno[2,3-d]thiazole derivative is depicted below. This method utilizes a substituted aminothiophene as a key intermediate.
Caption: Generalized synthetic workflow for the formation of a thieno[2,3-d]thiazole core.
A detailed experimental protocol for the synthesis of a related thieno[2,3-d]thiazole derivative is provided below, adapted from the literature.[4]
Experimental Protocol: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate [4]
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Step 1: Synthesis of Methyl 3-bromo-4-nitrothiophene-2-carboxylate. To a solution of methyl 3-bromothiophene-2-carboxylate in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The reaction mixture is stirred and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield the nitro derivative.
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Step 2: Synthesis of Methyl 4-nitro-3-thiocyanatothiophene-2-carboxylate. The bromo-nitrothiophene from Step 1 is reacted with sodium thiocyanate in a suitable solvent like DMF or DMSO. The reaction mixture is heated to facilitate the nucleophilic displacement of the bromide with the thiocyanate group.
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Step 3: Reductive Cyclization to Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate. The nitro-thiocyanatothiophene from Step 2 is subjected to reduction, for example, using iron powder in acetic acid. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization, where the newly formed amino group attacks the carbon of the thiocyanate, to form the thieno[2,3-d]thiazole ring system.
Potential Biological Activities of the Thieno[2,3-d]isothiazole Scaffold
Derivatives of the thieno[2,3-d]isothiazole and related thienopyrimidine and thienothiazole scaffolds have been investigated for a range of biological activities. These findings provide a strong rationale for the biological screening of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide.
Table of Potential Biological Activities of Related Heterocycles
| Biological Activity | Class of Compound | Key Findings | Reference |
| Anticancer | Thieno[3,2-d]thiazole derivatives | Inhibition of EGFR, VEGFR-2, and BRAFV600E kinases. Cytotoxic against MCF-7 and HepG-2 cancer cell lines. | [6] |
| Anticancer | Thieno[2,3-d]pyrimidine derivatives | Inhibition of PI3K, a key enzyme in cancer cell signaling pathways. | [7] |
| Antimicrobial | Thieno-thiazole and dihydrothiazolo-thiazole derivatives | Promising inhibitory effects against a panel of Gram-positive and Gram-negative bacteria, yeast, and fungi. | [8] |
| Plant Systemic Resistance Induction | Thieno[2,3-d]thiazole-6-carboxylic acid derivatives | Can trigger the defense systems of crop plants, inducing systemic acquired resistance against pathogens. | [4] |
Based on the anticancer activity of related compounds targeting protein kinases, a hypothetical signaling pathway is illustrated below.
Caption: Hypothetical inhibition of cancer signaling pathways by a thieno[2,3-d]isothiazole derivative.
Section 3: Future Directions and Recommendations
The scarcity of specific data for Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide presents a unique opportunity for original research. The following are recommended avenues for investigation:
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Synthesis and Characterization: A primary objective should be the development and publication of a robust and scalable synthesis protocol for the title compound. Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential.
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Exploration of Chemical Reactivity: The reactivity of the thieno[2,3-d]isothiazole core, particularly the acidic N-H proton and the potential for electrophilic substitution on the thiophene ring, should be systematically investigated to generate a library of novel derivatives.
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Biological Screening: Based on the activities of related compounds, a comprehensive biological screening of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide and its derivatives is warranted. Initial screens should focus on anticancer (targeting kinases such as EGFR, PI3K, and BRAF) and antimicrobial activities.
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In Silico Studies: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies can help to prioritize synthetic targets and guide biological testing.
Section 4: Conclusion
Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a chemical entity with a confirmed identity but a largely unexplored scientific profile. Its mention in the patent literature as a salt-forming agent suggests its potential in pharmaceutical development. The broader family of thieno[2,3-d]isothiazoles and related heterocycles exhibits a range of promising biological activities, including anticancer and antimicrobial effects. This guide serves as a foundational resource, providing all currently available specific information and a broader context to stimulate and guide future research into this intriguing molecule. It is our hope that this document will be a catalyst for the scientific community to unlock the full potential of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide.
References
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. JP6501774B2 - Combinations comprising a MABA compound and a corticosteroid - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
